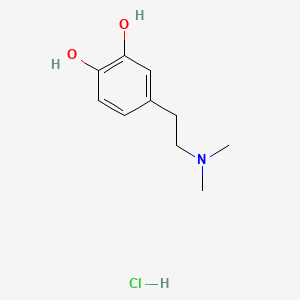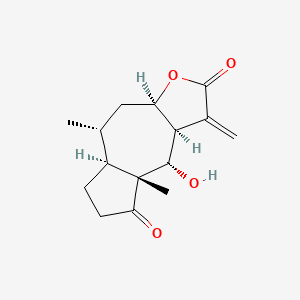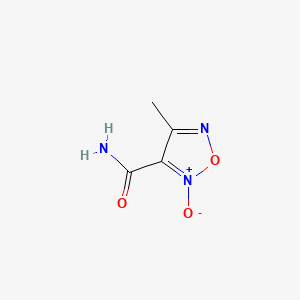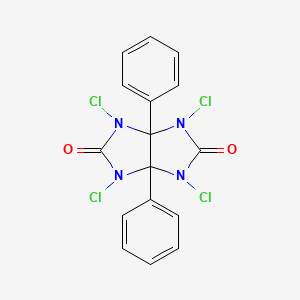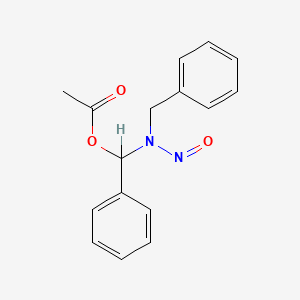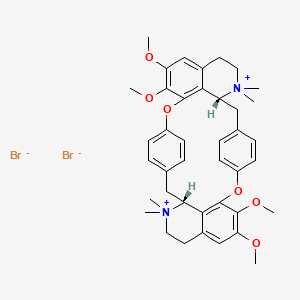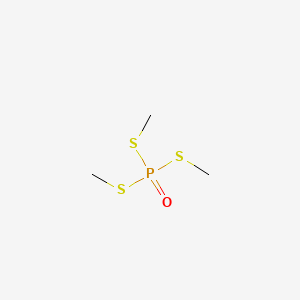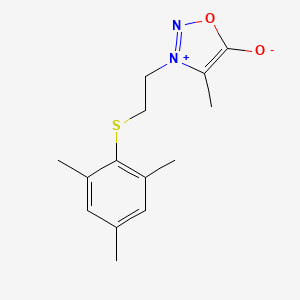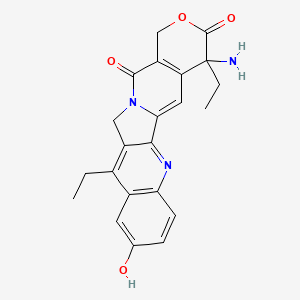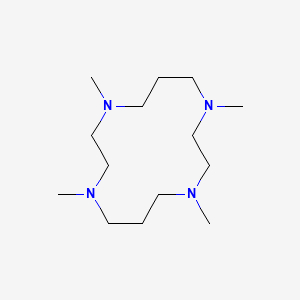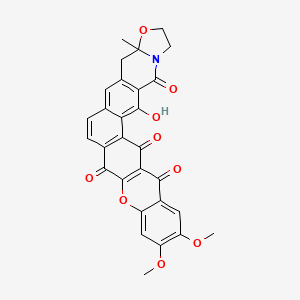
Cervinomicina A2
Descripción general
Descripción
Cervinomycin A2 is a new and promising antibiotic discovered in the early 2000s. It is a member of the polyketide synthase family of antibiotics, which are produced by a variety of microorganisms. Cervinomycin A2 has been studied for its potential to treat bacterial infections, and its unique mechanism of action makes it an attractive target for further research.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana Contra Anaerobios
La Cervinomicina A2 ha sido identificada como un potente antibiótico con una fuerte actividad inhibitoria contra bacterias anaeróbicas. Esto incluye patógenos como Clostridium perfringens, Peptococcus prevotii y Bacteroides fragilis . La capacidad de dirigirse a estas bacterias específicas convierte a la this compound en un activo valioso en el tratamiento de infecciones donde las bacterias anaeróbicas son los principales culpables.
Propiedades Antimicoplasmáticas
Durante la búsqueda de antibióticos antimicoplasmáticos, la this compound mostró resultados prometedores. Las infecciones por micoplasma pueden ser difíciles de tratar debido a su resistencia a muchos antibióticos estándar, y la eficacia de la this compound en esta área podría conducir a nuevos tratamientos para estas infecciones persistentes .
Potencial en la Terapia del Cáncer
La this compound, junto con su derivado Cervinomicina A1, ha mostrado efectos antineoplásicos significativos hacia diversas células cancerosas a concentraciones nanomolares . Esto sugiere que podría utilizarse en el desarrollo de nuevos fármacos anticancerígenos, particularmente debido a su capacidad de afectar a las células cancerosas a concentraciones tan bajas.
Papel en la Abordación de la Resistencia a los Medicamentos
El re-aislamiento de compuestos conocidos ha obstaculizado el descubrimiento de nuevos productos naturales desde la década de 1980, coincidiendo con una creciente aparición de resistencia a los medicamentos. La this compound, con sus únicos farmacóforos estructurales, representa un renovado interés en los "compuestos antiguos" que pueden ofrecer una bioactividad significativa contra cepas resistentes .
Investigación Biosintética
La biosíntesis de la this compound es de gran interés debido a su compleja estructura. Comprender las vías biosintéticas puede no solo ayudar en la producción de this compound sino también en la creación de análogos con propiedades potencialmente mejoradas .
Ecología del Suelo y Microbiología
La this compound es producida por Streptomyces cervinus, un aislado del suelo. El estudio de la producción de this compound puede proporcionar información sobre la ecología del suelo y el papel de las actinomicetos en la producción de compuestos bioactivos. Esto puede ampliar nuestra comprensión de las interacciones microbianas y el descubrimiento de nuevos antibióticos .
Estudios Farmacológicos
Las propiedades fisicoquímicas de la this compound la convierten en un tema de interés en los estudios farmacológicos. Su interacción con las membranas biológicas, la distribución dentro del cuerpo y los mecanismos por los que ejerce sus efectos son cruciales para su desarrollo como un fármaco clínicamente útil .
Taxonomía del Organismo Productor
La taxonomía de Streptomyces cervinus, el organismo que produce la this compound, es un importante campo de estudio. Ayuda en la clasificación y la comprensión de la diversidad de las actinomicetos, lo cual es esencial para la exploración de nuevos antibióticos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Cervinomycin A2 is an anti-anaerobic antibiotic that can be isolated from Streptomyces cervicalis . It has a strong inhibitory effect on several anaerobic bacteria, including Clostridium perfringens , Gastrococcus prophylacticus , and Bacteroides fragilis . These bacteria are the primary targets of Cervinomycin A2.
Mode of Action
It is known that the compound strongly inhibits the growth of its target organisms . It is suggested that Cervinomycin A2 interacts with phospholipids in the cytoplasmic membrane of the bacteria, interfering with the membrane transport system .
Biochemical Pathways
It is known that the compound inhibits the incorporation of labeled precursors of cell wall peptidoglycan, rna, dna, and protein into both whole cell and acid-insoluble macromolecular fractions . This suggests that Cervinomycin A2 may disrupt multiple biochemical pathways essential for the growth and survival of the target bacteria.
Result of Action
The result of Cervinomycin A2’s action is the inhibition of growth and survival of its target bacteria. It achieves this by disrupting multiple biochemical pathways and interfering with the membrane transport system . This leads to the leakage of UV260-absorbing materials, amino acids, and potassium ions from the bacterial cells .
Action Environment
The action of Cervinomycin A2 can be influenced by various environmental factors. For instance, the compound is produced by Streptomyces cervicalis, a soil-dwelling bacterium . Therefore, the presence and concentration of Cervinomycin A2 in the environment may depend on the abundance and activity of this bacterium Additionally, the efficacy and stability of Cervinomycin A2 could potentially be affected by factors such as pH, temperature, and the presence of other microorganisms.
Análisis Bioquímico
Biochemical Properties
Cervinomycin A2 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the growth of anaerobic bacteria such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis . The interaction of cervinomycin A2 with these bacteria involves binding to their cellular components, disrupting essential metabolic processes, and ultimately leading to cell death.
Cellular Effects
Cervinomycin A2 exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In eukaryotic cells, cervinomycin A2 has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression . Additionally, cervinomycin A2 affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and nutrient utilization .
Molecular Mechanism
The molecular mechanism of action of cervinomycin A2 involves several key interactions at the molecular level. Cervinomycin A2 binds to specific biomolecules, including enzymes and proteins, inhibiting their activity and disrupting essential cellular processes . One of the primary targets of cervinomycin A2 is the bacterial cell wall synthesis machinery, where it inhibits the enzymes responsible for peptidoglycan production . Additionally, cervinomycin A2 can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cervinomycin A2 have been observed to change over time. Cervinomycin A2 is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that cervinomycin A2 can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged alterations in cellular metabolism . These temporal effects are important for understanding the potential therapeutic applications and limitations of cervinomycin A2.
Dosage Effects in Animal Models
The effects of cervinomycin A2 vary with different dosages in animal models. At low doses, cervinomycin A2 effectively inhibits bacterial growth without causing significant toxicity . At higher doses, cervinomycin A2 can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy without inducing adverse effects . These findings highlight the importance of careful dosage optimization in the development of cervinomycin A2 as a therapeutic agent.
Metabolic Pathways
Cervinomycin A2 is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, such as transpeptidases and carboxypeptidases . Additionally, cervinomycin A2 can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance . These interactions are critical for understanding the biochemical basis of cervinomycin A2’s antimicrobial activity.
Transport and Distribution
Within cells and tissues, cervinomycin A2 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the uptake and localization of cervinomycin A2 to its target sites, where it can exert its antimicrobial effects. Cervinomycin A2 has been observed to accumulate in bacterial cells, leading to high local concentrations that enhance its inhibitory activity . Understanding the transport and distribution mechanisms of cervinomycin A2 is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of cervinomycin A2 plays a significant role in its activity and function. Cervinomycin A2 is primarily localized to the bacterial cell wall, where it interacts with enzymes involved in peptidoglycan synthesis . In eukaryotic cells, cervinomycin A2 can localize to various cellular compartments, including the nucleus and mitochondria, where it can influence gene expression and cellular metabolism . Targeting signals and post-translational modifications may direct cervinomycin A2 to specific subcellular locations, enhancing its efficacy and specificity .
Propiedades
IUPAC Name |
3-hydroxy-23,24-dimethoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,33H,6-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRBJIJTSDUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921089 | |
| Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82658-22-8, 113518-96-0 | |
| Record name | Cervinomycin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082658228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cervinomycin A2 and where is it found?
A1: Cervinomycin A2 is a polycyclic xanthone antibiotic originally isolated from a mutant strain of the bacterium Amycolata autotrophica. [] It was later also discovered as a product of the soil bacterium Streptomyces CPCC 204980. []
Q2: What is the structure of cervinomycin A2 and how has it been characterized?
A2: Cervinomycin A2 is structurally similar to cervinomycin A1, differing only by the absence of a methyl group at the 18-O position. [] Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , ] Researchers often employ advanced NMR techniques like HMBC and ADEQUATE experiments, along with computational methods like Density Functional Theory (DFT), to understand the complex structure and long-range couplings within the molecule. [, ]
Q3: How does the structure of cervinomycin A2 relate to its biological activity?
A4: While the provided research doesn't extensively explore structure-activity relationships for cervinomycin A2 specifically, it does highlight the significance of its dihydro-D ring in the polycyclic core structure. [] Congeners with this structural feature (cervinomycins B1-4) also exhibit cytotoxicity and antibacterial activity. [] This suggests that the dihydro-D ring plays a crucial role in the biological activity of these compounds. Further research is needed to pinpoint the precise structural elements responsible for their potency and selectivity.
Q4: Are there any computer-assisted tools that can be used to study cervinomycin A2?
A5: Yes, researchers have utilized the computer-assisted structure elucidation program, Structure Elucidator®, to analyze cervinomycin A2. [] By incorporating data from advanced NMR techniques like LR-HSQMBC, which provides information on long-range heteronuclear couplings, the program assists in understanding the complex structure of the molecule. [] This highlights the important role of computational tools in natural product research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
